Superior Reactivity in Suzuki-Miyaura Cross-Coupling: Chloropyrimidine vs. Iodo-, Bromo-, and Fluoropyrimidine Analogs
The target compound serves as an exemplary chloropyrimidine substrate for Suzuki-Miyaura cross-coupling reactions. In comparative studies, chloropyrimidine substrates are explicitly described as 'preferable over iodo-, bromo-, or fluoropyrimidines' [1]. This preference translates to tangible benefits, including the ability to prepare mono-, di-, or triphenylpyrimidines selectively by tuning reaction conditions, a level of control that is more challenging with alternative halogenated pyrimidine analogs [1].
| Evidence Dimension | Substrate Preference and Synthetic Versatility in Pd-Catalyzed Suzuki Coupling |
|---|---|
| Target Compound Data | Chloropyrimidine (Class Representative) |
| Comparator Or Baseline | Iodopyrimidines, Bromopyrimidines, Fluoropyrimidines |
| Quantified Difference | Qualitative and practical superiority; enables controlled synthesis of mono-, di-, and triphenylpyrimidine products under tunable conditions. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction conditions (specific catalyst, base, and solvent systems reported). |
Why This Matters
This established superiority allows a synthetic chemist to confidently select this compound as a superior substrate for efficient and controllable C-C bond formation, directly impacting synthetic route design and overall yield.
- [1] Schomaker JM, Delia TJ. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. J Org Chem. 2001;66(21):7125-7128. doi:10.1021/jo010573+. View Source
